2-Fluoroamphetamine chemical properties and structure
2-Fluoroamphetamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to 2-Fluoroamphetamine (2-FA). The information is intended for an audience with a strong background in chemistry, pharmacology, and drug development.
Chemical Properties and Structure
2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class. It is a structural analog of amphetamine, characterized by the substitution of a fluorine atom at the second position of the phenyl ring.[1]
Identification and Nomenclature
The compound is identified by the following nomenclature:
| Identifier | Value |
| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine[2][3][4] |
| Synonyms | 2-FA, 2-fluoro-α-methyl-benzeneethanamine[3][4] |
| CAS Number | 1716-60-5 (base)[3][4], 1626-69-3 (HCl salt)[3] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoroamphetamine is presented below. It is important to note that experimental data for some properties, such as melting and boiling points, are limited, with some sources providing computationally predicted values.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂FN | [2][4] |
| Molecular Weight | 153.20 g/mol | [1][2] |
| Appearance | White powder (HCl salt) | [3] |
| Melting Point | Not Determined (Experimental)[3], 25.83 °C (Predicted) | [1] |
| Boiling Point | 235.19 °C (Predicted) | [1] |
| Solubility | Limited aqueous solubility suggested by log WS of -2.57 | [1] |
| Octanol-Water Partition Coefficient (LogP) | 1.715 (Calculated) | [1] |
| UVmax (nm) | 261.0 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of 2-Fluoroamphetamine, drawing from established protocols for related compounds and available analytical monographs.
Synthesis of 2-Fluoroamphetamine
The synthesis of 2-Fluoroamphetamine can be achieved through a multi-step process starting from 2-fluorobenzaldehyde. The following protocol is adapted from procedures for the synthesis of fluoroamphetamines.
Step 1: Synthesis of 1-(2-fluorophenyl)-2-nitropropene
This step involves a Henry condensation reaction between 2-fluorobenzaldehyde and nitroethane.
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Reagents: 2-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst), isopropanol (solvent).
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Procedure: A mixture of 2-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-butylamine in isopropanol is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to allow for the crystallization of the product, 1-(2-fluorophenyl)-2-nitropropene. The crude product is then purified by recrystallization.
Step 2: Reduction of 1-(2-fluorophenyl)-2-nitropropene to 2-Fluoroamphetamine
The nitropropene intermediate is then reduced to the corresponding amine.
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Reagents: 1-(2-fluorophenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH), dry tetrahydrofuran (THF).
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Procedure: A solution of 1-(2-fluorophenyl)-2-nitropropene in dry THF is added dropwise to a stirred suspension of LAH in dry THF under an inert atmosphere. The reaction is typically carried out at room temperature. To minimize side reactions such as dehalogenation, the nitroalkene solution is added to the LAH solution, ensuring the nitroalkene is always in excess.[5][6] After the reaction is complete, the excess LAH is carefully quenched, and the product is extracted and purified. The final product can be converted to its hydrochloride salt for improved stability and handling.
Analytical Methodologies
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dilute approximately 10 mg of 2-Fluoroamphetamine HCl in Deuterium Oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard can be used for referencing.
-
Instrumentation: A 400 MHz NMR spectrometer.[3]
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Parameters:
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1 mg/mL. For the free base, extraction into chloroform is recommended.[3]
-
Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or equivalent.[3]
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GC Parameters:
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[3]
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Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
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Injector Temperature: 280°C.[3]
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Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[3]
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Injection: 1 µL injection with a split ratio of 20:1.[3]
-
-
MS Parameters:
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Mass Scan Range: 30-550 amu.[3]
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Ionization Mode: Electron Ionization (EI).
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2.2.3. Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for the identification and differentiation of fluoroamphetamine isomers.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹.
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Key Spectral Features: The IR spectra of fluoroamphetamine isomers exhibit unique vibrational bands that allow for their differentiation. For 2-FA, characteristic C-F stretching vibrations are observed around 1232 cm⁻¹.[7] The spectra also show prominent features common to all three isomers, as well as unique isomer-specific vibrations related to the position of the fluorine substituent on the aromatic ring.[8]
Mechanism of Action and Signaling Pathways
2-Fluoroamphetamine is presumed to act as a monoamine releasing agent, primarily affecting the dopamine and norepinephrine systems.[2] Its mechanism of action is analogous to that of amphetamine, involving interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).
The following diagram illustrates the proposed signaling pathway for amphetamine-induced monoamine release, which is expected to be similar for 2-Fluoroamphetamine.
Caption: Proposed mechanism of 2-FA action in a presynaptic neuron.
Pathway Description:
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Uptake: 2-Fluoroamphetamine is transported into the presynaptic neuron via the dopamine (DAT) and norepinephrine (NET) transporters.
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Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, 2-FA disrupts the packaging of dopamine and norepinephrine into synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.
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Activation of Intracellular Signaling: Intracellular 2-FA activates protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
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Transporter Phosphorylation and Reverse Transport: PKC and CaMKII phosphorylate DAT and NET, which induces a conformational change in the transporters, causing them to reverse their direction of transport. This results in the efflux of dopamine and norepinephrine from the cytosol into the synaptic cleft.
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Transporter Internalization: 2-FA can also induce the internalization of DAT and NET from the cell surface, a process mediated by the activation of the small GTPase RhoA. This reduces the number of available transporters for reuptake, further increasing the synaptic concentration of monoamines.
The following diagram illustrates a simplified workflow for the analysis of 2-Fluoroamphetamine.
References
- 1. A kinetic account for amphetamine-induced monoamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. swgdrug.org [swgdrug.org]
- 5. Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
